molecular formula C15H15N3O3 B1297331 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone CAS No. 435345-13-4

1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone

Cat. No.: B1297331
CAS No.: 435345-13-4
M. Wt: 285.3 g/mol
InChI Key: GCOMQFXQOVNZHD-UHFFFAOYSA-N
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Description

1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone is a complex organic compound that features a furan ring, a benzoimidazole moiety, and a hydroxyethylamino group

Mechanism of Action

Mode of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Furan-containing compounds are known to be employed as medicines in a number of distinct disease areas . The specific pathways and their downstream effects influenced by this compound need further investigation.

Result of Action

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages . The specific effects of this compound are subjects of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoimidazole core, followed by the introduction of the furan ring and the hydroxyethylamino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The furan and benzoimidazole rings can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties are utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and benzoimidazole derivatives, such as:

  • 1-Furan-2-yl-2-[2-(2-amino-ethylamino)-benzoimidazol-1-yl]-ethanone
  • 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzothiazol-1-yl]-ethanone
  • 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoxazol-1-yl]-ethanone

Uniqueness

What sets 1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(furan-2-yl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-8-7-16-15-17-11-4-1-2-5-12(11)18(15)10-13(20)14-6-3-9-21-14/h1-6,9,19H,7-8,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOMQFXQOVNZHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=CO3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349615
Record name 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-13-4
Record name 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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